1H-Indole-2,3-dione, 5-bromo-1-[2-(4-bromophenyl)-2-oxoethyl]-
Description
1H-Indole-2,3-dione, 5-bromo-1-[2-(4-bromophenyl)-2-oxoethyl]- is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Properties
IUPAC Name |
5-bromo-1-[2-(4-bromophenyl)-2-oxoethyl]indole-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Br2NO3/c17-10-3-1-9(2-4-10)14(20)8-19-13-6-5-11(18)7-12(13)15(21)16(19)22/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FACIBXKGHVCXIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CN2C3=C(C=C(C=C3)Br)C(=O)C2=O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Br2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20367228 | |
| Record name | 1H-Indole-2,3-dione, 5-bromo-1-[2-(4-bromophenyl)-2-oxoethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20367228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75822-44-5 | |
| Record name | 1H-Indole-2,3-dione, 5-bromo-1-[2-(4-bromophenyl)-2-oxoethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20367228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1H-Indole-2,3-dione, 5-bromo-1-[2-(4-bromophenyl)-2-oxoethyl]- involves several steps. One common method includes the reaction of 5-bromoindole with 4-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography .
Chemical Reactions Analysis
1H-Indole-2,3-dione, 5-bromo-1-[2-(4-bromophenyl)-2-oxoethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with nucleophiles like amines or thiols, leading to the formation of new derivatives.
Scientific Research Applications
1H-Indole-2,3-dione, 5-bromo-1-[2-(4-bromophenyl)-2-oxoethyl]- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a precursor in various organic reactions.
Biology: The compound exhibits biological activities such as antiviral, anticancer, and antimicrobial properties, making it a valuable tool in biological research.
Medicine: Due to its biological activities, it is investigated for potential therapeutic applications in treating diseases like cancer and viral infections.
Mechanism of Action
The mechanism of action of 1H-Indole-2,3-dione, 5-bromo-1-[2-(4-bromophenyl)-2-oxoethyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication .
Comparison with Similar Compounds
1H-Indole-2,3-dione, 5-bromo-1-[2-(4-bromophenyl)-2-oxoethyl]- can be compared with other indole derivatives such as:
Isatin (1H-indole-2,3-dione): A precursor for drug synthesis with similar biological activities.
5-Bromoindole: A simpler derivative used in various organic syntheses.
Indole-3-acetic acid: A plant hormone with different biological functions.
The uniqueness of 1H-Indole-2,3-dione, 5-bromo-1-[2-(4-bromophenyl)-2-oxoethyl]- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indole derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
